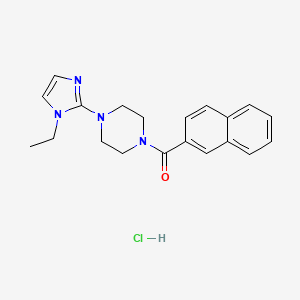

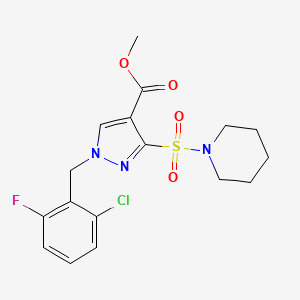

![molecular formula C16H11N3OS3 B2643220 N-(4-(甲硫基)苯并[d]噻唑-2-基)苯并[d]噻唑-6-甲酰胺 CAS No. 899941-87-8](/img/structure/B2643220.png)

N-(4-(甲硫基)苯并[d]噻唑-2-基)苯并[d]噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one example, cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and 2-amino-benzenthiol afforded 2-(benzo[d]thiazol-2-yl) malononitrile. This compound, on treatment with phosphorus pentasulfide, gave the corresponding thioamide derivative in a regioselective manner .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, 1H NMR spectra of products showed multiplet signals at 7.18 – 8.02 ppm attributed to four aromatic protons of the benzo[d]thiazole system, and broad signals due to the NH .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, the transformation of the product into a thioamide derivative was indicated by the appearance of signals at 8.49 ppm and 12.97 ppm, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various analytical techniques. For a related compound, 4-Fluoro-2-(methylthio)benzo[d]thiazole, it was found to be harmful by inhalation, in contact with skin, and if swallowed .

科学研究应用

合成和药物化学

- 苯并[d]噻唑衍生物,包括N-(4-(甲硫基)苯并[d]噻唑-2-基)苯并[d]噻唑-6-甲酰胺,在合成和药物化学中具有重要意义。它们是具有不同生物活性的各种化合物和药物的组成部分。合成甲基4-和5-羟基-2-氨基-苯并[d]噻唑-6-羧酸酯作为构建块的优雅途径为探索此类分子周围的化学空间提供了潜力(Durcik 等,2020)。

超分子化学

- 与目标化合物相关的N-(噻唑-2-基)苯甲酰胺衍生物已被合成并研究其凝胶化行为。这包括甲基官能团和非共价相互作用在凝胶化/非凝胶化行为中的作用(Yadav & Ballabh,2020)。

抗菌应用

- 与N-(4-(甲硫基)苯并[d]噻唑-2-基)苯并[d]噻唑-6-甲酰胺结构相似的化合物已显示出有希望的抗菌活性。例如,一些合成的类似物对金黄色葡萄球菌和枯草芽孢杆菌等细菌表现出显着的活性(Palkar 等,2017)。

抗癌研究

- 已经合成并评估了几种具有噻唑骨架的苯甲酰胺衍生物的抗癌活性。这些与所讨论化合物相关的化合物在各种人类癌细胞系中显示出有希望的抗癌活性,表明类似化合物在癌症研究中的潜力(Tiwari 等,2017)。

合成和化学性质

- 噻唑-5-甲酰胺衍生物的合成和研究突出了此类化合物的多种化学活性。这些衍生物,包括与N-(4-(甲硫基)苯并[d]噻唑-2-基)苯并[d]噻唑-6-甲酰胺结构相关的衍生物,表现出显着的抗菌活性(Mhaske 等,2011)。

电化学和有机合成

- 电化学方法已被用来合成苯并噻唑和噻唑并吡啶,这些化合物普遍存在于药物和有机材料中,证明了噻唑衍生物在有机合成中的多功能性(Qian 等,2017)。

作用机制

While the specific mechanism of action for “N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit potent inhibitory activities against various biological targets. For instance, new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis .

安全和危害

未来方向

Benzothiazole derivatives are of great interest in medicinal chemistry and drug design due to their diverse biological activities. The development of new methods for the synthesis of benzothiazole derivatives and the exploration of their biological activities are promising areas for future research .

属性

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS3/c1-21-11-3-2-4-12-14(11)18-16(23-12)19-15(20)9-5-6-10-13(7-9)22-8-17-10/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPVWIAQZNVPNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

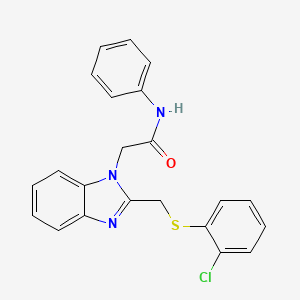

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2643137.png)

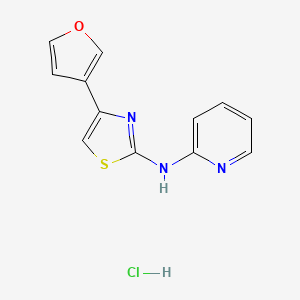

![(5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2643139.png)

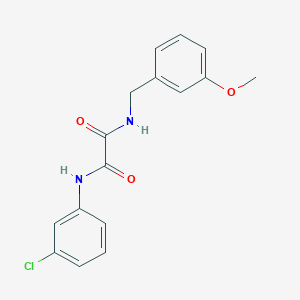

![5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2643141.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2643147.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2643150.png)

![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2643152.png)

![6-(4-Methoxyphenyl)-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2643153.png)

![[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2643158.png)